molecular formula C8H7BrO B2677418 2-(2-Bromophenyl)oxirane CAS No. 71636-51-6

2-(2-Bromophenyl)oxirane

Cat. No.: B2677418
CAS No.: 71636-51-6
M. Wt: 199.047
InChI Key: ZHYZZBGVWDYSEW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxirane is an organic compound characterized by an oxirane ring (epoxide) attached to a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromophenyl)oxirane can be synthesized through the epoxidation of 2-bromostyrene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an inert solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired epoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding diols or other oxidized products.

    Reduction: Reduction of the oxirane ring can lead to the formation of bromohydrins.

    Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, alcohols, or water.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, amines, or alcohols in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Diols or ketones.

    Reduction: Bromohydrins.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    2-(4-Bromophenyl)oxirane: Similar structure but with the bromine atom on the para position of the phenyl ring.

    2-Phenyl-1,2-epoxypropane: Lacks the bromine substituent, leading to different reactivity and applications.

    2-(2-Chlorophenyl)oxirane: Chlorine substituent instead of bromine, affecting its chemical properties and reactivity.

Uniqueness: 2-(2-Bromophenyl)oxirane is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent can participate in additional reactions, such as halogen exchange or further functionalization, making this compound versatile in synthetic applications.

Properties

IUPAC Name

2-(2-bromophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZZBGVWDYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following the procedure of Example 7 and employing 42.0 g of 57% of sodium hydride in mineral oil, 200 g (0.1 mol) of trimethylsulfonium iodide and 70.4 g (0.50 mol) of o-bromo-benzaldehyde there is obtained o-bromostyrene oxide.
Quantity
42 g
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200 g
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70.4 g
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reactant
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Synthesis routes and methods II

Procedure details

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